8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride
Description
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride is a synthetic flavone derivative characterized by a dimethylaminomethyl substituent at position 8, an ethoxy group at position 7, and a methyl group at position 2. Its molecular formula is C₂₁H₂₃NO₃·HCl, with a molecular weight of 382.88 g/mol (calculated). The ethoxy group distinguishes it from closely related compounds like Dimefline Hydrochloride (7-methoxy substituent) .
Properties
CAS No. |
38035-24-4 |
|---|---|
Molecular Formula |
C21H24ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(7-ethoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-5-24-18-12-11-16-19(23)14(2)20(15-9-7-6-8-10-15)25-21(16)17(18)13-22(3)4;/h6-12H,5,13H2,1-4H3;1H |
InChI Key |
KTANHEXZVWWERO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Core Flavone Synthesis
The flavone backbone is commonly synthesized via chalcone intermediates, which are formed by Claisen-Schmidt condensation between appropriately substituted acetophenones and benzaldehydes. The chalcone then undergoes cyclization to form the flavone ring system.
Introduction of Dimethylaminomethyl Group
The dimethylaminomethyl substituent at position 8 can be introduced via Mannich-type reactions or by nucleophilic substitution reactions on a suitable precursor flavone bearing a reactive methyl or hydroxymethyl group.
- Literature on related flavonoid derivatives shows alkylation reactions using reagents such as methyl iodide, allyl bromide, benzyl chloride, or chloroacetamide in the presence of bases like potassium carbonate in solvents such as acetone or dimethylformamide (DMF).
- For instance, reacting a flavonoid intermediate with dimethylaminomethyl chloride or formaldehyde and dimethylamine under controlled conditions can install the dimethylaminomethyl moiety.
Alkoxy Substitution (Ethoxy Group)
The ethoxy group at position 7 is typically introduced by alkylation of the hydroxyl group on the flavone precursor.
- This can be achieved by reacting the flavonoid with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate in acetone or DMF.
- Protection-deprotection strategies may be employed to selectively alkylate the desired hydroxyl group.
Detailed Stepwise Synthesis Methodology
Based on analogous flavonoid syntheses and alkylation procedures, the preparation of 8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride can be outlined as follows:
Step 1: Synthesis of Chalcone Intermediate
- React o-hydroxyacetophenone (bearing a methyl group at the 3-position) with 4-dimethylaminobenzaldehyde or a suitable benzaldehyde derivative under basic catalysis (e.g., piperidine) in ethanol.
- Stir the mixture at room temperature or reflux until chalcone formation is complete.
- Isolate the chalcone by filtration or extraction.
Step 2: Cyclization to Flavone Core
- Subject the chalcone to oxidative cyclization using hydrogen peroxide under alkaline conditions (Algar-Flynn-Oyamada method).
- This step forms the flavone ring with hydroxy groups positioned for further substitution.
Step 3: Selective Alkylation to Introduce Ethoxy Group
- Dissolve the flavone intermediate in dry acetone.
- Add potassium carbonate as a base and stir for 5 minutes.
- Add ethyl bromide dropwise and stir the reaction mixture at 50–60 °C for 24–48 hours.
- Quench the reaction with dilute hydrochloric acid and isolate the 7-ethoxy substituted flavone by filtration and recrystallization.
Step 4: Introduction of Dimethylaminomethyl Group
- Dissolve the ethoxy-flavone intermediate in dry acetone or DMF.
- Add potassium carbonate and stir.
- Add dimethylaminomethyl chloride or perform a Mannich reaction using formaldehyde and dimethylamine under controlled temperature (50–60 °C) for 24–48 hours.
- Quench with dilute hydrochloric acid, filter the precipitate, wash, and dry.
Step 5: Formation of Hydrochloride Salt
- Dissolve the free base of 8-(dimethylaminomethyl)-7-ethoxy-3-methylflavone in anhydrous ethanol.
- Bubble dry hydrogen chloride gas or add ethanolic HCl solution to precipitate the hydrochloride salt.
- Filter and dry the final product.
Reaction Conditions and Purification
- Reaction solvents: dry acetone and DMF are preferred for alkylation steps due to their ability to dissolve both organic and inorganic reagents.
- Bases: potassium carbonate is commonly used for deprotonation of phenolic hydroxyl groups to facilitate nucleophilic substitution.
- Temperature: moderate heating (50–60 °C) ensures reaction progress without decomposition.
- Purification: recrystallization from ethanol or ethyl acetate, and thin-layer chromatography (TLC) monitoring with solvent systems such as ether:hexane (2:3) or acetone:hexane (2:3) confirm purity.
Data Tables Summarizing Reaction Parameters and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | o-Hydroxyacetophenone + 4-dimethylaminobenzaldehyde + piperidine | RT to reflux | 12-24 | 85-90 | Chalcone intermediate formation |
| 2 | Oxidative Cyclization | H2O2, alkaline medium (Algar-Flynn-Oyamada) | RT | 4-6 | 80-85 | Flavone core formation |
| 3 | Alkylation (Ethoxy) | Ethyl bromide, K2CO3, acetone | 50-60 | 24-48 | 75-80 | Selective O-alkylation at 7-position |
| 4 | Alkylation (Dimethylaminomethyl) | Dimethylaminomethyl chloride or Mannich reagents, K2CO3, DMF | 50-60 | 24-48 | 70-75 | Introduction of dimethylaminomethyl group |
| 5 | Salt Formation | HCl in ethanol | RT | 1-2 | >95 | Hydrochloride salt precipitation |
Notes on Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles such as thiols or amines replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Thiol or amine-substituted flavone derivatives.
Scientific Research Applications
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical and Pharmacokinetic Properties
Collision Cross-Section (CCS) Data (for Flavones):
From , the CCS values for 8-(dimethylaminomethyl)-3-ethyl-7-hydroxyflavone HCl are:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 324.15941 | 176.5 |
| [M+Na]+ | 346.14135 | 192.5 |
Toxicity Profile:
- Dimefline Hydrochloride : Acute oral LD₅₀ in rats is ~45 mg/kg , indicative of moderate toxicity .
- Tramadol-Related Compounds: Cyclohexanone derivatives (e.g., 2-(dimethylaminomethyl)-1-cyclohexanone HCl) show neurotoxicity at high doses, with impurity limits capped at 0.1–0.2% in pharmaceuticals .
- Target Compound: No direct toxicity data available, but ethoxy substitution may alter metabolic pathways (e.g., CYP450 oxidation) compared to methoxy analogs, requiring further study .
Pharmacological and Functional Comparisons
- Dimefline Hydrochloride : Acts as a respiratory stimulant by enhancing neuronal excitability in the medulla . The methoxy group may contribute to rapid metabolism via demethylation.
- Target Compound: The ethoxy group could slow metabolism (ethoxy → ethanol via dealkylation), prolonging therapeutic effects but increasing risk of accumulation .
- Tramadol-Related Compounds: Despite structural differences, the dimethylaminomethyl group in both Tramadol metabolites and flavones may interact with monoamine transporters or receptors, suggesting overlapping structure-activity motifs .
Analytical and Regulatory Considerations
- Purity Standards : Tramadol impurities (e.g., cyclohexene derivatives) are restricted to ≤0.1% via TLC or HPLC . Similar methods could apply to flavone analogs.
- Synthesis Challenges : Introducing ethoxy groups requires careful control to avoid by-products like 7-hydroxy derivatives (observed in flavone synthesis) .
Biological Activity
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride is a synthetic derivative of flavonoids, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula and features a complex flavonoid structure that contributes to its biological properties. Its structural formula can be represented as follows:
- SMILES : CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C)CN(C)C
- InChI : InChI=1S/C21H23NO3/c1-5-24-18-12-11-16-19(23)14(2)20(15-9-7-6-8-10-15)25-21(16)17(18)13-22(3)4/h6-12H,5,13H2,1-4H3
Biological Activity Overview
The biological activity of 8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride has been investigated in various studies, revealing several pharmacological effects:
Anticancer Activity
Research indicates that flavonoids exhibit significant anticancer properties. The compound’s structure allows it to interact with DNA, potentially leading to apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
Antioxidant Properties
Flavonoids are well-known for their antioxidant activity. The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with chronic diseases.
DNA Interaction
The compound's ability to intercalate into DNA has been demonstrated through spectral studies. This interaction may lead to conformational changes in the DNA structure, which can trigger cellular responses such as apoptosis.
Enzyme Inhibition
8-(Dimethylaminomethyl)-7-ethoxy-3-methylflavone hydrochloride has also been studied for its potential to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit topoisomerase and cyclooxygenase enzymes, thereby reducing tumor growth and inflammation.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in Cancer Letters evaluated the effects of various flavonoids, including this compound, on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis.
- Antioxidant Activity Assessment : In another study published in Food Chemistry, the compound was tested for its antioxidant capacity using DPPH and ABTS assays. It exhibited significant scavenging activity comparable to standard antioxidants like vitamin C.
- Enzyme Inhibition Study : Research published in Phytochemistry explored the inhibitory effects of the compound on cyclooxygenase enzymes, revealing potential anti-inflammatory benefits.
Q & A
Q. What methodological considerations are critical when extrapolating in vitro findings to in vivo models for this compound?
- Methodological Answer : Account for plasma protein binding (equilibrium dialysis) and hepatic metabolism (microsomal stability assays). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate with biodistribution studies using radiolabeled (³H or ¹⁴C) compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
